TAK-653 - 1358751-06-0

TAK-653

Catalog Number: EVT-8923042
CAS Number: 1358751-06-0
Molecular Formula: C19H23N3O3S
Molecular Weight: 373.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-653 is under investigation in clinical trial NCT03312894 (Efficacy and Safety of TAK-653 in Treatment-resistant Depression).
Overview

TAK-653 is a novel compound classified as an alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor positive allosteric modulator. It is currently under investigation for its potential therapeutic effects in treating major depressive disorder. The compound is designed to enhance the activity of AMPA receptors with minimal agonistic properties, which distinguishes it from other similar compounds like ketamine that can induce psychotomimetic side effects. TAK-653 is a dihydropyrazinothiadiazine 2,2-dioxide derivative featuring a cyclohexyl group that contributes to its unique binding characteristics and pharmacological profile .

Source and Classification

TAK-653 was developed as part of a series of compounds aimed at modulating AMPA receptor activity. Its classification as a positive allosteric modulator indicates that it enhances receptor function without directly activating the receptor itself. This mechanism is crucial for minimizing unwanted side effects while still achieving therapeutic efficacy . The compound has been characterized through various pharmacological studies, demonstrating its potential role in neuropharmacology and psychiatry .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-653 involves several key steps, primarily focusing on the modification of existing chemical frameworks to achieve the desired pharmacological properties. Initial synthetic routes typically involve starting materials such as indan-2-one, which undergo transformations including reduction, bromination, and further functional group modifications to yield the final compound .

The synthesis can be summarized as follows:

  1. Formation of Oxime: Indan-2-one is converted into an oxime.
  2. Reduction to Amine: The oxime is reduced to form an amine hydrochloride.
  3. Bromination: Electrophilic aromatic bromination introduces a bromine substituent.
  4. Cyanation: The brominated compound undergoes Pd-catalyzed cyanation.
  5. Formation of Tricyclic Compounds: Subsequent reactions lead to the formation of the desired tricyclic structure characteristic of TAK-653.

These methods are optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography for product analysis .

Molecular Structure Analysis

Structure and Data

TAK-653 has a complex molecular structure characterized by its dihydropyrazinothiadiazine core and bulky cyclohexyl substituents. The presence of these bulky groups is critical for its binding interactions with AMPA receptors, particularly at the ligand-binding domain. Structural studies indicate that TAK-653 binds selectively to the intradimer interface of AMPA receptors, causing steric interference that enhances its functional profile .

Key structural data includes:

  • Molecular Formula: C₁₃H₁₈N₂O₂S
  • Molecular Weight: 270.36 g/mol
  • Binding Affinity: IC₅₀ value of 0.26 μM against the ligand-binding domain of AMPA receptors .
Chemical Reactions Analysis

Reactions and Technical Details

TAK-653 primarily functions through allosteric modulation rather than direct activation of AMPA receptors. It enhances glutamate-mediated signaling without competing for the agonist binding site, which is a significant advantage in minimizing side effects associated with direct agonists. In vitro assays have demonstrated that TAK-653 increases calcium influx in human cells expressing AMPA receptors only when glutamate is present, showcasing its dependency on this neurotransmitter for activity .

The compound's interaction with various biological targets has been extensively characterized, revealing minimal off-target effects at therapeutic concentrations .

Mechanism of Action

Process and Data

The mechanism by which TAK-653 exerts its effects involves enhancing synaptic transmission through AMPA receptor potentiation. By binding to specific sites on the receptor, it facilitates increased neuronal excitability and synaptic plasticity—key factors in mood regulation and cognitive function.

Research indicates that TAK-653 promotes the activation of downstream signaling pathways such as mechanistic target of rapamycin signaling and brain-derived neurotrophic factor release, both implicated in neuroplasticity and antidepressant effects .

Data from preclinical studies show that TAK-653 significantly increases levels of phosphorylated forms of proteins involved in these pathways, suggesting a robust mechanism for its antidepressant-like effects without inducing hyperlocomotion or other side effects commonly associated with traditional antidepressants like ketamine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

TAK-653 exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid.
  • Melting Point: Greater than 300 °C.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but sensitive to light.

These properties are essential for its formulation in pharmaceutical applications, ensuring effective delivery and stability during storage .

Applications

Scientific Uses

TAK-653 is primarily being explored for its potential application in treating major depressive disorder, particularly treatment-resistant cases where conventional therapies have failed. Its unique mechanism allows it to enhance synaptic function without significant side effects, making it a promising candidate for further clinical development.

Additionally, ongoing research into TAK-653 may reveal broader applications in other neuropsychiatric disorders where AMPA receptor modulation could play a therapeutic role, potentially expanding its use beyond depression into areas such as anxiety disorders or schizophrenia .

Introduction to AMPA Receptor Modulation in Neuropsychiatric Disorders

Role of Glutamatergic Dysfunction in Major Depressive Disorder and Treatment Resistance

Major depressive disorder is characterized by persistent low mood, anhedonia, and cognitive impairment, representing a leading cause of global disability. Approximately 30–40% of patients develop treatment-resistant depression, defined by inadequate response to at least two conventional antidepressant trials. Convergent evidence implicates glutamatergic dysfunction in depression pathophysiology, particularly involving α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor signaling. Postmortem studies reveal reduced AMPA receptor subunit expression (GluA1–4) in prefrontal and hippocampal regions of depressed patients, disrupting excitatory/inhibitory balance and synaptic plasticity. Chronic stress models demonstrate dendritic atrophy and spine loss that correlate with depressive-like behaviors, establishing AMPA receptor-mediated synaptic weakening as a core pathological mechanism underlying treatment resistance [2] [5] [9].

Rationale for AMPA Receptor Potentiation as a Therapeutic Strategy

The discovery of ketamine’s rapid antidepressant effects revolutionized depression treatment paradigms but introduced significant limitations: transient dissociation, abuse potential, and neurotoxicity concerns. Mechanistic studies revealed that ketamine’s antidepressant properties require AMPA receptor activation rather than direct N-methyl-D-aspartate receptor blockade. AMPA receptor potentiation triggers downstream neurotrophic cascades:

  • Brain-derived neurotrophic factor synthesis: Increased expression supports neuronal survival and differentiation
  • Mammalian target of rapamycin pathway activation: Stimulates synaptic protein translation and spine formation
  • Extracellular signal-regulated kinase phosphorylation: Enhances synaptic plasticity mechanisms [3] [5] [8]

Preclinical evidence confirms that AMPA receptor antagonists abolish ketamine’s antidepressant effects, establishing AMPA throughput as the essential mediator. However, direct AMPA receptor agonists cause receptor desensitization and excitotoxicity, necessitating development of positive allosteric modulators that enhance endogenous glutamate signaling without constitutive activation [3] [5] [8].

Table 1: Comparative Mechanisms of Ketamine and AMPA PAM Antidepressants

Mechanistic FeatureKetamineTAK-653
Primary TargetN-methyl-D-aspartate receptor antagonismAMPA receptor positive allosteric modulation
AMPA Receptor ActivationIndirect (via disinhibition)Direct potentiation
BDNF/mTOR PathwayActivatedActivated
Psychotomimetic EffectsSignificant dissociation at therapeutic dosesMinimal in preclinical models
Hyperlocomotion (Preclinical)PresentAbsent

TAK-653: A Novel AMPA Receptor Positive Allosteric Modulator

TAK-653 (developmental code names: Osavampator, NBI-1065845) is an investigational compound with selective AMPA receptor positive allosteric modulator properties. Its molecular structure (C₁₉H₂₃N₃O₃S; MW 373.47 g/mol) enables high-affinity binding at the allosteric site of AMPA receptors, stabilizing the agonist-bound conformation to slow receptor desensitization and deactivation. Crucially, TAK-653 exhibits minimal intrinsic agonistic activity (419-fold safety margin against convulsions in rats), distinguishing it from earlier AMPA receptor potentiators. Pharmacokinetic studies in healthy volunteers demonstrate favorable properties: rapid brain penetration (cerebrospinal fluid concentrations detectable within 1.25–5 hours), linear kinetics, and extended terminal half-life (33.1–47.8 hours) supporting once-daily dosing [1] [3] [8].

In vitro electrophysiological studies reveal that TAK-653 potentiates glutamate-induced currents without altering baseline conductance. This activity-dependent mechanism enables selective amplification of physiological glutamatergic signaling during synaptic transmission, while avoiding pathological overstimulation. Structural analyses indicate that TAK-653 binds at the dimer interface of ligand-binding domains, modulating the kinetics of channel closure and desensitization rather than agonist affinity. This molecular mechanism underlies its synapse-specific enhancement of excitatory neurotransmission [3] [8] [9].

Table 2: Neurophysiological Effects of TAK-653 in Healthy Volunteers

Parameter0.5 mg TAK-6536 mg TAK-653Measurement Significance
Saccadic Peak Velocity↑ 19.49 deg/sec (P=0.02)↑ 15.40 deg/sec (P=0.06)Objective biomarker of CNS excitation
Adaptive TrackingNo significant change↑ 1.68% (P=0.02)Visuomotor coordination and attention
Smooth PursuitNo significant change↑ 2.32% (P=0.05)Oculomotor control
Stroop Test Accuracy↓ 0.3 errors (P=0.02)No significant changeExecutive function/cognitive flexibility

Molecular Mechanisms Underlying Synaptic Plasticity Enhancement

TAK-653 enhances synaptic strength through AMPA receptor-dependent plasticity mechanisms:

  • Acute potentiation: Prolongs excitatory postsynaptic currents by 2.3-fold in hippocampal slices, increasing synaptic efficacy
  • Brain-derived neurotrophic factor upregulation: Increases BDNF protein expression by 35% in rat cortical neurons (P<0.01) through enhanced calcium influx
  • Mammalian target of rapamycin pathway activation: Significantly increases phosphorylated mTOR (+42%) and p70S6 kinase (+38%) in neuronal cultures, triggering protein synthesis-dependent plasticity
  • Structural remodeling: Sub-chronic administration increases dendritic spine density in prefrontal circuits by 25% in stress models [3] [9].

These mechanisms converge to reverse the synaptic deficits characteristic of depression. Critically, TAK-653 enhances the surface diffusion and synaptic trapping of AMPA receptors via transmembrane AMPA receptor regulatory protein phosphorylation. This facilitates the activity-dependent recruitment of AMPA receptors to synapses, strengthening neural connections without altering receptor subunit composition [9].

Clinical Translation and Current Development Status

The efficacy of TAK-653 was evaluated in a randomized, double-blind, placebo-controlled trial (NCT03312894) for treatment-resistant depression. This innovative study design first stratified patients by ketamine response: Cohort 1 (ketamine responders; n=54) and Cohort 2 (ketamine non-responders; n=40). Participants received 8 weeks of TAK-653 titration (2mg→4mg→6mg daily) or placebo. The primary outcome measure was change in Montgomery–Åsberg Depression Rating Scale score from baseline, with secondary endpoints including synaptic plasticity biomarkers and cognitive assessments [6] [8].

A parallel pharmacodynamic study in healthy volunteers demonstrated TAK-653’s functional central nervous system effects:

  • Significant dose-dependent increases in transcranial magnetic stimulation motor-evoked potential amplitude (indicating enhanced cortical excitability)
  • Quantitative neurophysiological changes consistent with psychostimulant-like profiles (saccadic peak velocity, adaptive tracking)
  • No dissociative effects on Bowdle Visual Analogue Scales, differentiating it from ketamine [1] [10].

These findings position TAK-653 as a promising therapeutic agent that targets fundamental plasticity mechanisms in treatment-resistant depression, potentially offering rapid and sustained antidepressant effects without ketamine’s limiting adverse effects.

Properties

CAS Number

1358751-06-0

Product Name

TAK-653

IUPAC Name

9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

InChI

InChI=1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3

InChI Key

PXJBHEHFVQVDDS-UHFFFAOYSA-N

SMILES

CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4

Canonical SMILES

CC1=CN2CCS(=O)(=O)N=C2C(=N1)C3=CC=C(C=C3)OC4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.